molecular formula C15H18Cl3N3OS B2935638 2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone CAS No. 867136-08-1

2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone

Cat. No.: B2935638
CAS No.: 867136-08-1
M. Wt: 394.74
InChI Key: FEIXHXXMXZXUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone is a complex organic compound with a unique structure that includes trichloroethanone and piperazine moieties

Scientific Research Applications

2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of trichloroacetyl chloride with 4-(4-(dimethylamino)phenylcarbonothioyl)piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Major products formed from these reactions vary based on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds include:

    2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Shares the trichloroethanone moiety but differs in its overall structure and reactivity.

    2,2,2-Trichloro-1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethanone: Contains a thiazole ring instead of a piperazine ring, leading to different biological activities.

    2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl): Similar in having a dimethylamino group but differs in the rest of the structure.

The uniqueness of 2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2,2,2-trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl3N3OS/c1-19(2)12-5-3-11(4-6-12)13(23)20-7-9-21(10-8-20)14(22)15(16,17)18/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIXHXXMXZXUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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